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An in-depth review of Phase 2 and 3 clinical trial data for the A3 adenosine receptor agonists,

Piclidenoson (CF101) and Namodenoson (CF102), offering a comparative analysis of their

efficacy, safety, and mechanisms of action in psoriasis and hepatocellular carcinoma,

respectively.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive comparison of two leading A3 adenosine receptor (A3AR) agonists,

Piclidenoson and Namodenoson. By summarizing key clinical trial results, detailing

experimental protocols, and visualizing the underlying signaling pathways, this document

serves as a critical resource for understanding the therapeutic potential and clinical

performance of these novel drug candidates.

Comparative Efficacy and Safety Analysis
The clinical development of A3AR agonists has been most prominent in the fields of

inflammatory diseases and oncology. Piclidenoson has been extensively studied in patients

with moderate-to-severe plaque psoriasis, while Namodenoson has been investigated as a

treatment for advanced hepatocellular carcinoma (HCC).

Piclidenoson in Plaque Psoriasis
Piclidenoson (formerly CF101) has demonstrated efficacy in multiple clinical trials for moderate-

to-severe plaque psoriasis. A key Phase 3 study, COMFORT-1, compared Piclidenoson with

both placebo and an active comparator, apremilast.
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Table 1: Efficacy of Piclidenoson in the COMFORT-1 Phase 3 Trial[1][2]

Outcome
Measure

Piclidenoson 2
mg BID

Piclidenoson 3
mg BID

Apremilast 30
mg BID

Placebo

PASI-75 at Week

16
7.9%

9.7% (p=0.037

vs placebo)
--- 2.6%

PDI

Improvement at

Week 32 (Per-

Protocol)

--- 58.0% 55.1% ---

PASI-75: 75% reduction in Psoriasis Area and Severity Index; PDI: Psoriasis Disability Index;

BID: twice daily.

Notably, the PASI responses to Piclidenoson showed a continuous increase over the 32-week

study period.[1][2] In terms of safety, Piclidenoson demonstrated an excellent profile, superior

to that of apremilast, with fewer adverse events reported.[1]

Namodenoson in Hepatocellular Carcinoma
Namodenoson (CF102) has been evaluated in patients with advanced hepatocellular

carcinoma (HCC), particularly those with Child-Pugh B cirrhosis, a population with a significant

unmet medical need. A randomized, double-blind, placebo-controlled Phase 2 trial

(NCT02128958) assessed its efficacy and safety.

While the primary endpoint of improved overall survival (OS) in the intent-to-treat population

was not met, a pre-planned subgroup analysis of patients with a Child-Pugh score of 7 (CPB7)

showed a promising efficacy signal.

Table 2: Efficacy of Namodenoson in the Phase 2 Trial for Advanced HCC (Child-Pugh B7

Subgroup)
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Outcome Measure
Namodenoson 25 mg BID
(n=34)

Placebo (n=22)

Median Overall Survival 6.9 months 4.3 months

12-Month Overall Survival 44% (p=0.028 vs placebo) 18%

Median Progression-Free

Survival
3.5 months 1.9 months

Partial Response Rate 8.8% 0%

Namodenoson was well-tolerated, with a safety profile comparable to placebo. No treatment-

related deaths were reported, and no patients withdrew due to toxicity. One remarkable case

from the open-label extension of this study reported a complete and long-term response in a

patient with advanced HCC, with the patient still alive and showing no signs of the disease after

more than 6 years of treatment.

Experimental Protocols
COMFORT-1 Trial for Piclidenoson in Psoriasis
The COMFORT-1 study was a randomized, double-blind, placebo- and active-controlled Phase

3 trial.

Patient Population: Adults with moderate-to-severe chronic plaque psoriasis.

Intervention: Patients were randomized (3:3:3:2) to receive one of the following treatments

twice daily:

Piclidenoson 2 mg

Piclidenoson 3 mg

Apremilast 30 mg

Placebo
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Duration: The primary efficacy evaluation was at 16 weeks. At week 16, patients in the

placebo group were re-randomized to one of the active treatment arms. The total study

duration was 32 weeks, with an optional extension.

Primary Endpoint: The proportion of patients achieving at least a 75% reduction from

baseline in the Psoriasis Area and Severity Index (PASI-75) at week 16 compared to

placebo.

Secondary Endpoints: Included assessments of Psoriasis Disability Index (PDI) and safety.

Phase 2 Trial of Namodenoson in HCC (NCT02128958)
This was a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

Patient Population: Patients with advanced hepatocellular carcinoma and Child-Pugh B

cirrhosis who had progressed on or were intolerant to sorafenib.

Intervention: Patients were randomized (2:1) to receive either:

Namodenoson 25 mg twice daily

Placebo

Duration: Treatment was administered in 28-day cycles.

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-Free Survival (PFS), objective response rate, disease

control rate, and safety.

Signaling Pathways and Mechanism of Action
Both Piclidenoson and Namodenoson exert their therapeutic effects by targeting the A3

adenosine receptor, which is overexpressed in inflammatory and cancer cells. Activation of

A3AR by these agonists leads to the deregulation of key downstream signaling pathways.

Piclidenoson's Anti-Inflammatory Pathway in Psoriasis
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In psoriasis, Piclidenoson's binding to A3AR on keratinocytes and immune cells initiates an

anti-inflammatory cascade. This involves the modulation of key signaling proteins such as

PI3K, PKA, and IKK, leading to the inhibition of the NF-κB pathway. This, in turn, results in the

downregulation of pro-inflammatory cytokines, including IL-17 and IL-23, which are crucial

drivers of psoriasis pathology.
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Piclidenoson's Anti-Inflammatory Signaling Pathway

Namodenoson's Anti-Cancer Pathway in HCC
Namodenoson's mechanism in hepatocellular carcinoma also involves the A3AR-mediated

deregulation of critical signaling pathways that promote tumor growth and survival. By binding

to A3AR on HCC cells, Namodenoson leads to the downregulation of the Wnt and NF-κB

signaling pathways, which are often aberrantly activated in liver cancer. This disruption of pro-

survival signaling ultimately induces apoptosis (programmed cell death) in the cancer cells.

Hepatocellular Carcinoma Cell

Namodenoson A3AR

Wnt Signaling
Pathway

 Deregulation

NF-κB Signaling
Pathway Deregulation

Tumor Cell Proliferation
& Survival

Apoptosis

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12385586?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385586?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Namodenoson's Anti-Cancer Signaling Pathway

Experimental Workflow Overview
The clinical trials for both Piclidenoson and Namodenoson followed a structured workflow from

patient recruitment to data analysis.

Clinical Trial Workflow

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Treatment Period
(Drug vs. Placebo/Comparator)

Follow-up & Data Collection
(Efficacy & Safety Assessments)

Data Analysis
(Primary & Secondary Endpoints)
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Generalized Clinical Trial Workflow

Conclusion
The A3AR agonists Piclidenoson and Namodenoson have demonstrated promising clinical

activity in psoriasis and hepatocellular carcinoma, respectively. Piclidenoson shows a favorable

efficacy and safety profile in comparison to placebo and the established oral therapy,
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apremilast, for psoriasis. Namodenoson, while not meeting its primary endpoint in the broader

HCC population, has shown a significant survival benefit in a subgroup of patients with Child-

Pugh B7 cirrhosis, a population with limited treatment options. The targeted mechanism of

action, acting through the A3AR to modulate key signaling pathways, provides a strong

rationale for their continued development. Further investigation in pivotal Phase 3 trials will be

crucial to fully establish the clinical utility of these novel A3AR agonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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